4-Chloro-7-methyl-3-nitrocoumarin
Overview
Description
4-Chloro-7-methyl-3-nitrocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound has a molecular formula of C10H6ClNO4 and a molecular weight of 239.61 g/mol
Preparation Methods
The synthesis of 4-Chloro-7-methyl-3-nitrocoumarin typically involves the nitration of 4-chloro-7-methylcoumarin. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Chloro-7-methyl-3-nitrocoumarin undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-7-methyl-3-nitrocoumarin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives, which are valuable in various chemical reactions and studies.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Coumarin derivatives, including those synthesized from this compound, have been investigated for their potential therapeutic applications, such as anticoagulants and enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-3-nitrocoumarin and its derivatives involves interactions with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activities. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
4-Chloro-7-methyl-3-nitrocoumarin can be compared with other similar compounds, such as:
7-Methyl-6-nitrocoumarin: Similar structure but lacks the chlorine atom.
6-Chloro-3-cyano-4-methylcoumarin: Contains a cyano group instead of a nitro group.
4-Chloro-6-fluoro-3-nitrocoumarin: Contains a fluorine atom in addition to the chlorine and nitro groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-7-methyl-3-nitrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO4/c1-5-2-3-6-7(4-5)16-10(13)9(8(6)11)12(14)15/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEPGHSDFWBORW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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